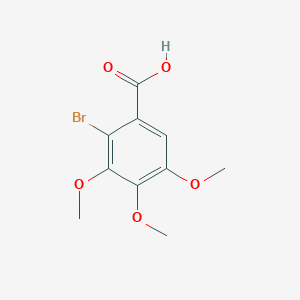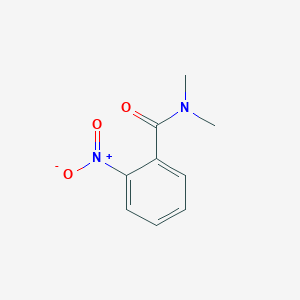
2-Quinolin-2-yl-1,3-benzoxazole
Übersicht
Beschreibung
2-Quinolin-2-yl-1,3-benzoxazole is a useful research compound. Its molecular formula is C16H10N2O and its molecular weight is 246.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Metal Complex Synthesis
2-Quinolin-2-yl-1,3-benzoxazole derivatives, particularly quinolin-8-yl (1,3-benzoxazol-2ylsulfanyl)acetate, have been used in synthesizing metal complexes. These complexes display significant antioxidant activity, surpassing standard antioxidants in some cases. They also show promising antimicrobial properties against various bacterial and fungal strains, indicating potential applications in the development of new antimicrobial agents (N. S.V et al., 2017).
Synthesis of Antibacterial and Antioxidant Compounds
Derivatives like 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline have been synthesized for their antibacterial and antioxidant properties. Some compounds in this category exhibit strong antibacterial activity, while others are potent antioxidants, suggesting their potential in developing new therapies or supplements for health applications (N. Jayanna et al., 2013).
Cancer Research
Compounds like quinoline-3-carbaldehyde hydrazones bearing a 1,2,4-triazole or benzotriazole have been synthesized and tested for their cytotoxicity against human tumor cell lines. Some of these compounds have shown significant growth inhibitory effects on cancer cells, making them potential candidates for developing new anticancer drugs (Martyna Korcz et al., 2018).
Fluorescent Probes Development
Quinoline derivatives containing benzoxazole have been synthesized for use as blue-green fluorescent probes. These compounds display unique fluorescent properties in different solvents and show potential for application in areas such as bio-imaging and molecular tagging (Y. Bodke et al., 2013).
Development of Anticancer Agents
Benzoxazolyl hydrazones derived from alpha-(N)-acyl heteroaromatics have been investigated for their antitumor activities. These compounds show efficacy in inhibiting leukemia, colon, and ovarian cancer cells, indicating potential for developing targeted cancer therapies (J. Easmon et al., 2006).
Novel Anticancer Compound Design
The design of quinoxaline-based scaffolds combined with benzazole to create novel anticancer compounds has been explored. Such compounds have shown significant cytotoxicity against various cancer cell lines, highlighting their potential in cancer treatment development (Qing-qing Liu et al., 2019).
Wirkmechanismus
Biochemical Pathways
Benzoxazole derivatives have been found to exhibit a wide range of biological activities including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties . These activities suggest that the compound may interact with a variety of biochemical pathways.
Zukünftige Richtungen
While specific future directions for “2-Quinolin-2-yl-1,3-benzoxazole” are not mentioned in the search results, there is ongoing research into benzoxazole derivatives due to their wide range of pharmacological activities . This suggests that “this compound” and similar compounds may have potential for further study and development in the field of medicinal chemistry.
Eigenschaften
IUPAC Name |
2-quinolin-2-yl-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O/c1-2-6-12-11(5-1)9-10-14(17-12)16-18-13-7-3-4-8-15(13)19-16/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYACHSFIUEDPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352318 | |
| Record name | Quinoline, 2-(2-benzoxazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24613-96-5 | |
| Record name | Quinoline, 2-(2-benzoxazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B181837.png)










